3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide
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Overview
Description
3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide is an organic compound characterized by the presence of furan rings and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide typically involves the following steps:
Formation of 5-methylfuran-2-yl propanal: This intermediate can be synthesized by the oxidation of 3-methylfuran using an oxidizing agent such as potassium permanganate or chromium trioxide.
Amidation Reaction: The propanal intermediate is then subjected to an amidation reaction with 3-(5-methylfuran-2-yl)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in the compound can undergo oxidation reactions to form various oxidized products.
Reduction: The amide linkages can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated furans or other substituted derivatives.
Scientific Research Applications
3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide involves its interaction with specific molecular targets and pathways. The furan rings and amide linkages allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methylfuran-2-propionaldehyde: A related compound with similar furan ring structure but different functional groups.
2-methylfuran:
3-(5-methylfuran-2-yl)propanal: An intermediate in the synthesis of the target compound.
Uniqueness
3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide is unique due to its combination of furan rings and amide linkages, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26N2O4 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-N-[3-[3-(5-methylfuran-2-yl)propanoylamino]propyl]propanamide |
InChI |
InChI=1S/C19H26N2O4/c1-14-4-6-16(24-14)8-10-18(22)20-12-3-13-21-19(23)11-9-17-7-5-15(2)25-17/h4-7H,3,8-13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
BISBFVUINMTEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NCCCNC(=O)CCC2=CC=C(O2)C |
Origin of Product |
United States |
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